molecular formula C18H18F3NO3 B8150401 (R)-ethyl 2-amino-3-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate

(R)-ethyl 2-amino-3-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150401
M. Wt: 353.3 g/mol
InChI Key: WJPBPDPEYKWDPD-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-ethyl 2-amino-3-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is a compound that features a trifluoromethoxy group, which is known for its unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability, lipophilicity, and high electronegativity .

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-amino-3-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

®-ethyl 2-amino-3-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-ethyl 2-amino-3-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific biphenyl structure combined with the trifluoromethoxy group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[3-[2-(trifluoromethoxy)phenyl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-2-24-17(23)15(22)11-12-6-5-7-13(10-12)14-8-3-4-9-16(14)25-18(19,20)21/h3-10,15H,2,11,22H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPBPDPEYKWDPD-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=C2OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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